molecular formula C4H7NO2S B1342525 3-Thiomorpholinone, 1-oxide CAS No. 88620-29-5

3-Thiomorpholinone, 1-oxide

Cat. No.: B1342525
CAS No.: 88620-29-5
M. Wt: 133.17 g/mol
InChI Key: PTNKLPDOKOAQFQ-UHFFFAOYSA-N
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Description

Contextualization of Thiomorpholinone Derivatives in Organic Synthesis

Thiomorpholinone derivatives are a class of heterocyclic compounds that feature a six-membered ring containing nitrogen, sulfur, and a carbonyl group. These structures serve as valuable scaffolds in organic synthesis, providing a versatile template for the construction of more complex molecules. openaccessjournals.com The presence of multiple functional groups within the thiomorpholinone ring allows for a variety of chemical transformations, making them useful intermediates in the synthesis of a wide range of organic compounds. reagent.co.uk The strategic manipulation of these functional groups enables chemists to introduce diverse substituents and build molecular architectures with desired properties. openaccessjournals.com For instance, microwave-assisted synthesis has been employed to create thiomorpholinone derivatives with high yields. mdpi.com

Significance of Heterocyclic S-Oxides and N-Oxides in Chemical Research

The introduction of an oxide group to a heteroatom, such as sulfur (to form an S-oxide) or nitrogen (to form an N-oxide), dramatically alters the electronic and steric properties of the parent heterocycle. rsc.org This modification can lead to significant changes in reactivity, solubility, and biological activity. acs.orgnih.gov

Heterocyclic S-oxides, for example, are known to be involved in the metabolic pathways of various sulfur-containing compounds. nih.gov The oxidation of a sulfur atom can influence the polarity and hydrogen-bonding capabilities of a molecule, which in turn can affect its pharmacokinetic profile.

Similarly, N-oxides have a rich history in medicinal chemistry and drug development. acs.orgresearchgate.netnih.gov The N-oxide functional group is highly polar and can enhance the water solubility of a compound, a crucial factor for drug delivery. acs.orgnih.gov Furthermore, N-oxides can act as prodrugs, being reduced in vivo to the corresponding parent amine, or they can exhibit their own unique biological activities. acs.orgnih.gov They are found in a variety of natural products and have been incorporated into numerous synthetic drugs, demonstrating their importance in the quest for new therapeutic agents. acs.orgnih.gov The ability of N-oxides to participate in hydrogen bonding and act as bioisosteres for other functional groups further underscores their value in medicinal chemistry. nih.govnih.gov

Overview of Research Trajectories for the 3-Thiomorpholinone, 1-oxide Scaffold

The this compound scaffold, which combines the structural features of a thiomorpholinone with an S-oxide group, represents an intriguing area of chemical research. While specific research on this exact molecule is not extensively documented in publicly available literature, the known properties of its constituent parts—the thiomorpholinone ring and the S-oxide group—suggest several potential research directions.

Given the importance of heterocyclic scaffolds in drug discovery, a primary research trajectory for this compound would be the exploration of its potential biological activities. nih.govnih.govdovepress.com The combination of the thiomorpholinone core, known for its presence in various bioactive molecules, with the modulating effect of the S-oxide group could lead to the discovery of novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxo-1,4-thiazinan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c6-4-3-8(7)2-1-5-4/h1-3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNKLPDOKOAQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611611
Record name 1lambda~4~,4-Thiazinane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88620-29-5
Record name 1lambda~4~,4-Thiazinane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 Thiomorpholinone, 1 Oxide

Strategies for the Construction of the 3-Thiomorpholinone Ring System

The formation of the core 3-thiomorpholinone structure is primarily achieved through cyclization reactions that establish the six-membered lactam ring containing both nitrogen and sulfur heteroatoms.

Cyclization Reactions for Lactam Formation

The synthesis of the thiomorpholin-3-one (B1266464) ring system typically involves the formation of new carbon-nitrogen and carbon-sulfur bonds in a cyclization process. One common strategy involves the reaction of bifunctional starting materials. For instance, the reaction between ethyl mercaptoacetate (B1236969) and aziridine (B145994) provides a direct route to the thiomorpholin-3-one core. nih.govacs.orgchemrxiv.org In this method, the nitrogen of the aziridine ring opens the strained three-membered ring by attacking the ethyl mercaptoacetate, followed by an intramolecular cyclization to form the stable six-membered lactam.

Another prevalent method is the base-mediated intramolecular cyclization of a linear precursor. A key intermediate, 2-(2-chloroethylthio)ethylamine, can be synthesized and subsequently cyclized using a base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) to yield the thiomorpholine (B91149) ring. nih.govacs.org This process involves the intramolecular nucleophilic attack of the amine onto the carbon bearing the chlorine atom, displacing the chloride and closing the ring.

Table 1: Selected Cyclization Strategies for Thiomorpholinone Ring Formation

Starting Materials Reagents/Conditions Product Reference(s)
Ethyl mercaptoacetate, Aziridine - Thiomorpholin-3-one nih.govacs.orgchemrxiv.org
2-(2-chloroethylthio)ethylamine HCl Et₃N or DIPEA, 100 °C Thiomorpholine nih.govacs.org
Cysteamine HCl, Vinyl Chloride 1. 9-Fluorenone (photocatalyst), UV light; 2. DIPEA, 100 °C Thiomorpholine nih.govnih.gov

Diastereoselective and Enantioselective Approaches to Substituted Thiomorpholinones

The synthesis of chiral, non-racemic substituted thiomorpholinones is of significant interest for various applications. Stereoselective approaches often rely on the use of chiral starting materials derived from the chiral pool.

A notable strategy involves a polymer-supported synthesis starting from a chiral amino acid. For example, immobilized Fmoc-Cys(Trt)-OH (a protected form of cysteine) can be used as the chiral backbone. nih.gov Following solid-phase synthesis of an N-alkylated intermediate, cleavage from the resin using a reagent cocktail that includes triethylsilane can lead to the stereoselective formation of thiomorpholine-3-carboxylic acid derivatives. nih.gov In this approach, the stereochemistry at the C3 position is dictated by the chirality of the starting cysteine. This method highlights a powerful way to generate enantiomerically enriched thiomorpholinones by leveraging the inherent chirality of natural amino acids.

Oxidation Pathways to Form the 1-oxide Moiety

The conversion of a 3-thiomorpholinone precursor to its corresponding 1-oxide derivative is a critical transformation that imparts new chemical and physical properties to the molecule. This is achieved by the selective oxidation of the sulfur atom.

Selective Oxidation of Sulfur in Thiomorpholinone Precursors

The primary challenge in the synthesis of 3-thiomorpholinone, 1-oxide is the selective oxidation of the sulfide (B99878) to a sulfoxide (B87167) without further oxidation to the corresponding sulfone. The sulfur atom in the thiomorpholinone ring is nucleophilic and susceptible to oxidation by various electrophilic oxidizing agents. Controlling the stoichiometry of the oxidant and the reaction conditions is paramount to prevent the formation of the sulfone byproduct. The reaction must be monitored carefully to stop at the sulfoxide stage.

Reagents and Reaction Conditions for Sulfoxide Formation

A wide array of reagents has been developed for the chemoselective oxidation of sulfides to sulfoxides, and these methods are broadly applicable to thiomorpholinone precursors. Hydrogen peroxide (H₂O₂) is a common, inexpensive, and environmentally benign oxidant. researchgate.net Its reactivity can be modulated through the use of various catalysts, such as titanium, vanadium, or molybdenum complexes, to enhance selectivity for the sulfoxide. researchgate.net

Other specialized reagents offer high selectivity under mild conditions. Metal-free systems, such as those using hypervalent iodine reagents or quinoid catalysts with O₂ as the terminal oxidant, provide effective alternatives. researchgate.net Urea-hydrogen peroxide (UHP) is a stable and easily handled solid source of H₂O₂ that can be used for efficient oxidation. The choice of reagent and conditions depends on the specific substrate and the desired scale of the reaction.

Table 2: Common Reagents for Selective Sulfide to Sulfoxide Oxidation

Reagent(s) Typical Conditions Key Features Reference(s)
Hydrogen Peroxide (H₂O₂) Catalysts (e.g., Ti, V, Mo salts) Green oxidant, catalyst enhances selectivity researchgate.net
1-hexylKuQuinone (KuQ), O₂ HFIP, room temp, light Metal-free, recyclable catalyst researchgate.net
Urea-Hydrogen Peroxide (UHP) Various solvents Stable, solid H₂O₂ source -
Hypervalent Iodine Reagents Room temperature Mild, tolerates many functional groups researchgate.net
1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) Solvent-free Fast, chemoselective, easy work-up researchgate.net

Combined Approaches for the Synthesis of this compound Derivatives

An alternative and potentially more efficient strategy involves the formation of the heterocyclic ring using a precursor in which the sulfur atom is already in the desired sulfoxide oxidation state. This approach combines the ring formation and oxidation steps into a more convergent synthesis.

This can be achieved through the intramolecular cyclization of a suitably functionalized acyclic sulfoxide. For example, a precursor such as an N-substituted 2-aminoethyl vinyl sulfoxide could undergo an intramolecular conjugate addition (aza-Michael reaction) where the amine attacks the vinyl group, leading directly to the formation of the this compound ring system. Similarly, an N-substituted amine bearing a 2-haloethyl sulfoxide moiety could cyclize via intramolecular nucleophilic substitution. Such strategies are advantageous as they avoid the direct oxidation of the potentially sensitive heterocyclic ring and can offer better control over the final product. The viability of using sulfoxides in cyclization reactions is supported by methodologies developed for other heterocyclic systems, such as the base-mediated cyclization of vinyl sulfoxides with ketimines to form 1-pyrrolines. nih.gov

Further Chemical Modifications and Derivatizations of the this compound Scaffold

The reactivity of the this compound scaffold is dictated by its three primary functional groups: the carbonyl group of the lactam, the secondary amine (ring nitrogen), and the sulfoxide. Each of these sites presents distinct opportunities for chemical modification.

Transformations at the Carbonyl Group

The carbonyl group in the this compound ring behaves as a typical amide carbonyl, susceptible to nucleophilic attack, although its reactivity can be modulated by the adjacent heteroatoms. While specific studies on this exact molecule are limited, transformations common to lactams can be extrapolated.

Reduction: The reduction of the lactam carbonyl to a methylene (B1212753) group would yield thiomorpholine, 1-oxide. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. The choice of reagent is crucial to avoid the concurrent reduction of the sulfoxide group.

ReactionReagentExpected Product
Carbonyl ReductionLithium Aluminum Hydride (LiAlH₄)Thiomorpholine, 1-oxide
Carbonyl ReductionBorane (BH₃·THF)Thiomorpholine, 1-oxide

This table outlines potential reduction reactions based on standard transformations of lactams.

Addition of Organometallics: Reactions with organometallic reagents like Grignard reagents or organolithium compounds could lead to the formation of hemiaminal intermediates, which may undergo further reactions such as dehydration or ring-opening, depending on the reaction conditions and the nature of the organometallic reagent.

Reactions Involving the Ring Nitrogen Atom

The secondary amine within the lactam structure is a key site for introducing substituents, thereby modifying the molecule's steric and electronic properties.

N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated or acylated under basic conditions. Deprotonation with a suitable base (e.g., sodium hydride) would generate a nucleophilic amide anion, which can then react with various electrophiles.

Reaction TypeReagent ExampleProduct Class
N-AlkylationIodomethane (CH₃I)N-Methyl-3-thiomorpholinone, 1-oxide
N-AcylationAcetyl Chloride (CH₃COCl)N-Acetyl-3-thiomorpholinone, 1-oxide
N-SulfonylationTosyl Chloride (TsCl)N-Tosyl-3-thiomorpholinone, 1-oxide

This table presents expected derivatizations at the ring nitrogen based on common amide chemistry.

Stereoselective Functionalizations of the Ring System

Introducing chirality into the this compound scaffold can be achieved through stereoselective reactions. Research on related thiomorpholine derivatives has demonstrated the feasibility of such transformations. For instance, the polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives has been shown to proceed stereoselectively, indicating that the thiomorpholine ring can effectively control the stereochemical outcome of reactions. nih.gov Such principles could be applied to the this compound system, for example, in the α-functionalization of the carbonyl group or in reactions directed by the chiral sulfoxide center.

Mechanistic Investigations of Synthetic Pathways and Transformations

Understanding the mechanisms behind the synthesis and subsequent reactions of this compound is crucial for optimizing existing methods and designing new derivatives.

Elucidation of Reaction Mechanisms in Thiomorpholinone Synthesis

The synthesis of the parent 3-thiomorpholinone ring typically involves the cyclization of a linear precursor containing both a thiol and an amide functionality. One common approach is the reaction between an α,β-unsaturated carbonyl compound and a cysteine derivative, followed by cyclization. Another route involves the reaction of a haloacetamide with a mercaptoethylamine. The mechanism of these cyclization reactions generally proceeds via an initial nucleophilic attack of the thiol (or thiolate) followed by an intramolecular condensation to form the six-membered ring. For example, the synthesis of N-aryl-thiomorpholine-3,5-diones has been achieved through the cyclization of mono-amide precursors, highlighting the viability of intramolecular pathways. researchgate.net

Mechanistic Insights into Sulfoxide Formation and Reactivity

Sulfoxide Formation: The "1-oxide" designation indicates the presence of a sulfoxide, which is formed by the oxidation of the parent 3-thiomorpholinone. This oxidation is a common transformation for thioethers. researchgate.net The mechanism typically involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen source. A wide variety of oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice. nih.govorganic-chemistry.org The reaction is often catalyzed by acids or metal complexes. The general mechanism involves the formation of an intermediate where the oxygen atom is transferred to the sulfur, resulting in the sulfoxide. Care must be taken to avoid over-oxidation to the corresponding sulfone.

The oxidation of sulfides is a key step in mitochondrial metabolism, where the sulfide:quinone oxidoreductase enzyme catalyzes the conversion of sulfide to persulfides, initiating a pathway that eventually leads to thiosulfate (B1220275) and sulfate. nih.govnih.gov While this biological process is complex, the fundamental chemical principle of sulfur oxidation is analogous to synthetic methods.

Sulfoxide Reactivity: The sulfoxide group itself is a reactive handle. While specific studies on this compound are not widely available, a key reaction of α-alkyl sulfoxides is the Pummerer rearrangement. This reaction occurs in the presence of an activating agent, typically acetic anhydride (B1165640), and transforms the sulfoxide into an α-acyloxy thioether. The mechanism begins with the acylation of the sulfoxide oxygen, followed by elimination to form a thionium (B1214772) ion intermediate. This electrophilic intermediate is then trapped by a nucleophile (acetate, in the classic case) to yield the final product. This pathway opens up possibilities for further functionalization at the carbon atom alpha to the sulfur.

Studies on Ring-Opening and Skeletal Rearrangement Pathways

While specific studies detailing the ring-opening and skeletal rearrangement pathways of this compound are not extensively documented in publicly available literature, the chemical reactivity of this heterocyclic sulfoxide can be inferred from the established behavior of related cyclic sulfoxides and thiomorpholinone derivatives. The presence of the sulfoxide group, an amide functionality, and a six-membered ring structure suggests that this compound may undergo several types of chemical transformations, including ring-opening reactions under specific conditions and skeletal rearrangements, most notably those analogous to the Pummerer rearrangement.

Potential ring-opening of the this compound ring could be initiated by nucleophilic or electrophilic attack, or through thermal or photochemical induction. For instance, strong nucleophiles might attack the carbon atoms adjacent to the sulfur or the carbonyl group, potentially leading to cleavage of the ring. Conversely, acid-catalyzed reactions could involve protonation of the sulfoxide oxygen or the amide nitrogen, activating the ring for subsequent nucleophilic attack and scission.

Skeletal rearrangements of this compound would likely involve the migration of atoms or groups within the molecule, leading to the formation of a constitutional isomer. A plausible pathway for such a transformation is a variation of the Pummerer rearrangement, a characteristic reaction of sulfoxides bearing an α-hydrogen. This reaction is typically initiated by an activating agent, such as an acid anhydride (e.g., acetic anhydride or trifluoroacetic anhydride), which acylates the sulfoxide oxygen. This is followed by an elimination to form a thionium ion intermediate. Subsequent nucleophilic attack on this intermediate can lead to a variety of products, including those resulting from skeletal rearrangement.

In the context of this compound, a Pummerer-type rearrangement could be initiated by treatment with an acid anhydride. The resulting intermediate could then undergo intramolecular rearrangement or be trapped by an external nucleophile. The specific outcome of such a reaction would be highly dependent on the reaction conditions and the nature of any trapping agents present.

While direct experimental data for this compound is limited, the following table summarizes potential reaction pathways based on the known chemistry of analogous compounds.

Reaction TypePotential Reagents/ConditionsExpected Intermediate(s)Potential Product(s)
Acid-Catalyzed Ring OpeningStrong acids (e.g., HCl, H₂SO₄)Protonated sulfoxide or amideRing-opened amino acid derivatives
Base-Mediated Ring OpeningStrong bases (e.g., NaOH, KOtBu)Enolate or other stabilized carbanionRing-opened products, potential fragmentation
Pummerer RearrangementAcetic anhydride, Trifluoroacetic anhydrideThionium ionα-Acyloxy thioether, rearranged heterocycles
Thermal DecompositionHigh temperaturesRadical or ionic intermediatesFragmentation products, smaller sulfur and nitrogen-containing molecules

It is important to note that the actual reactivity of this compound in these transformations would need to be confirmed through experimental investigation. Computational studies could also provide valuable insights into the thermodynamic and kinetic feasibility of these potential ring-opening and skeletal rearrangement pathways.

Spectroscopic and Advanced Analytical Characterization of 3 Thiomorpholinone, 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Thiomorpholinone, 1-oxide, a comprehensive NMR analysis, including ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques, is essential for unambiguous structural assignment.

In a study on the biodegradation of thiomorpholine (B91149), the intermediate sulfoxide (B87167) of thiomorpholine was identified, exhibiting a group of four signals in the ¹H NMR spectrum at 2.86, 2.99, 3.10, and 3.39 ppm. researchgate.net The complexity of these signals suggests non-equivalent protons within the ring, likely due to the stereochemistry of the sulfoxide group. researchgate.net For this compound, the presence of the carbonyl group at the 3-position would further influence the chemical shifts of the neighboring protons, typically causing a downfield shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-2 (CH₂)3.5 - 4.0m
H-5 (CH₂)3.0 - 3.5m
H-6 (CH₂)2.8 - 3.2m
NH7.0 - 8.0br s

Note: The data in this table is predicted based on the analysis of related structures and general principles of NMR spectroscopy, as specific experimental data for this compound was not found in the searched sources.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives a distinct signal, revealing the number of different carbon environments. While a specific ¹³C NMR spectrum for this compound was not found in the reviewed literature, the expected chemical shifts can be estimated based on the analysis of similar structures. The presence of the carbonyl group (C=O) at the 3-position would be readily identifiable by a characteristic signal in the downfield region of the spectrum, typically around 160-180 ppm. The carbons adjacent to the nitrogen and the sulfoxide group would also exhibit characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-250 - 60
C-3 (C=O)165 - 175
C-545 - 55
C-640 - 50

Note: The data in this table is predicted based on the analysis of related structures and established ¹³C NMR chemical shift ranges, as specific experimental data for this compound was not found in the searched sources.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on C-2 and the NH proton, as well as between the protons on C-5 and C-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum of this compound would show cross-peaks connecting the ¹H signals of the CH₂ groups at positions 2, 5, and 6 to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon at C-3. Correlations would be expected between the H-2 protons and the C-3 carbonyl carbon, as well as between the NH proton and the C-2 and C-5 carbons.

Detailed experimental 2D NMR data for this compound, were not available in the consulted literature.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a capillary. This method typically produces protonated molecules [M+H]⁺ or other adducts. For this compound (molecular formula C₄H₇NO₂S), the expected protonated molecule would have an m/z value corresponding to its molecular weight plus the mass of a proton.

While specific ESI-MS data for this compound was not found, the related compound Methyl thiomorpholine-3-carboxylate (B1243768) 1-oxide (C₆H₁₁NO₃S) has a reported molecular weight of 177.22. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This is a powerful tool for confirming the molecular formula of a newly synthesized compound.

For this compound, with a molecular formula of C₄H₇NO₂S, the theoretical exact mass can be calculated. This calculated value can then be compared to the experimentally determined mass from an HRMS measurement to confirm the elemental composition with a high degree of confidence.

Table 3: Theoretical Exact Mass for this compound

Molecular FormulaIonTheoretical Exact Mass (m/z)
C₄H₇NO₂S[M+H]⁺134.0270

Note: The theoretical exact mass is calculated based on the most abundant isotopes of the constituent elements.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural features: the lactam ring, the sulfoxide group, and the secondary amine.

The presence of the sulfoxide (S=O) group is a defining feature of this molecule. This functional group typically displays a strong and characteristic stretching vibration. The exact wavenumber can be influenced by factors such as hydrogen bonding and the physical state of the sample. In addition to the sulfoxide band, other significant absorptions would include the carbonyl (C=O) stretch of the lactam, the N-H stretch of the secondary amine, and various C-H and C-N stretching and bending vibrations.

A representative table of expected IR absorption bands for this compound is provided below, based on established correlation tables for these functional groups.

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
Sulfoxide (S=O)Stretching1030 - 1070Strong
Amide Carbonyl (C=O)Stretching1650 - 1690Strong
Secondary Amine (N-H)Stretching3300 - 3500Medium, Broad
Secondary Amine (N-H)Bending1550 - 1640Medium
Methylene (B1212753) (C-H)Stretching2850 - 2960Medium

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are indispensable for determining the purity of a compound and for its isolation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for this purpose, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. For a polar compound like this compound, a reversed-phase HPLC method would be a suitable approach for purity assessment. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, the retention time of the compound can be optimized to achieve good separation from any impurities. Detection is commonly performed using an ultraviolet (UV) detector, as the amide chromophore in this compound is expected to absorb UV light.

A hypothetical HPLC method for the analysis of this compound is outlined in the table below.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Water and Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength ~210 nm
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10 µL

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. A UPLC method for this compound would offer a more rapid and efficient means of assessing its purity.

The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. A UPLC method would allow for quicker screening of sample purity and faster method development.

The table below outlines a potential UPLC method for the analysis of this compound.

Parameter Condition
Column C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Rapid gradient of Water and Acetonitrile
Flow Rate 0.4 - 0.6 mL/min
Detection Wavelength ~210 nm
Column Temperature Controlled (e.g., 40 °C)
Injection Volume 1 - 2 µL

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is a powerful technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a single crystal of suitable quality, X-ray diffraction analysis would yield a definitive determination of its solid-state structure.

Computational Chemistry and Theoretical Studies on 3 Thiomorpholinone, 1 Oxide

Electronic Structure and Reactivity Predictions via Quantum Chemical Calculations

No specific studies were found that applied quantum chemical calculations to predict the electronic structure and reactivity of 3-Thiomorpholinone, 1-oxide.

There are no published DFT studies that provide a molecular orbital analysis for this compound. Therefore, data regarding the energies of its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap are not available.

Without DFT or other quantum chemical calculations, an analysis based on Frontier Molecular Orbital (FMO) theory to predict the reactive sites of this compound cannot be performed. The necessary data on the spatial distribution and coefficients of the HOMO and LUMO are absent from the scientific literature.

A computational conformational analysis to identify the stable conformers and global energy minimum of this compound has not been reported. While studies on the parent morpholine (B109124) ring exist, showing a preference for a chair conformation, specific findings for the 1-oxide derivative are not available. utdallas.edu

Reaction Pathway Modeling and Transition State Calculations

No research detailing the modeling of reaction pathways or the calculation of transition states involving this compound could be identified.

There are no computational simulations in the available literature that offer mechanistic insights into the reactions of this compound.

No studies were found that computationally investigate the role of this compound in any catalytic cycles.

Molecular Dynamics (MD) Simulations for Solvation and Conformational Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules, including how they interact with solvents (solvation) and their different spatial arrangements (conformational behavior). These simulations can provide valuable insights into the stability, structure, and function of a molecule in various environments.

However, a thorough search of scientific literature and databases has found no specific MD simulation studies conducted on this compound. Consequently, there is no published data available regarding its solvation properties or conformational dynamics. Research in this area would be necessary to elucidate these characteristics.

Table 1: Summary of Molecular Dynamics (MD) Simulation Findings for this compound

Simulation Aspect Findings
Solvation Behavior No studies found.

Quantitative Structure–Property Relationships (QSPR) for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to predict the properties of a chemical, including its reactivity, based on its molecular structure. These models are instrumental in computational chemistry for screening molecules and predicting their behavior without the need for extensive laboratory experiments.

As with molecular dynamics simulations, there is no evidence of QSPR studies having been performed specifically for this compound to predict its chemical reactivity. The development of QSPR models for this compound would require a dataset of related molecules with known reactivity profiles, which does not appear to have been compiled or published.

Table 2: Summary of QSPR Study Findings for this compound

QSPR Model Aspect Findings
Prediction of Chemical Reactivity No models found.

Table 3: Compound Names Mentioned in this Article

Compound Name

Role of 3 Thiomorpholinone, 1 Oxide As a Synthetic Building Block

Precursor for the Synthesis of Novel Heterocyclic Compounds

The structural framework of 3-Thiomorpholinone, 1-oxide provides multiple reaction sites for the construction of novel heterocyclic systems. The presence of the endocyclic secondary amine allows for N-alkylation, N-acylation, or N-arylation, enabling the introduction of a wide array of substituents. These N-substituted derivatives can then serve as precursors for more complex heterocyclic structures. For instance, N-acylated thiomorpholinones can be utilized in cyclization reactions to generate fused bicyclic or polycyclic systems.

Furthermore, the carbonyl group at the 3-position is a key functional handle for various chemical transformations. It can undergo reactions typical of ketones, such as condensation with hydrazines or hydroxylamine to form pyrazole or isoxazole-fused thiomorpholinone derivatives, respectively. The reactivity of the related thiomorpholin-3-one (B1266464), which can be converted to 1,1-bisphosphonates, suggests that the carbonyl group in this compound could similarly be a target for nucleophilic attack and subsequent derivatization to create novel phosphonate-containing heterocycles nih.gov.

The sulfoxide (B87167) moiety introduces both chirality (at the sulfur atom) and the potential for further functionalization. The sulfur atom can be oxidized to the corresponding sulfone or reduced to the sulfide (B99878), providing access to a range of thiomorpholinone analogs with different electronic and steric properties. The development of polymers from thiomorpholine (B91149) oxide-derived methacrylates highlights the versatility of the thiomorpholine oxide scaffold in materials science nih.gov.

Functional Group Potential Reactions Resulting Heterocyclic Systems
Secondary Amine (N-H)N-Alkylation, N-Acylation, N-ArylationN-Substituted thiomorpholinones, Fused bicyclic systems
Carbonyl Group (C=O)Condensation, Nucleophilic AdditionPyrazole-fused thiomorpholinones, Isoxazole-fused thiomorpholinones, Phosphonate-containing heterocycles
Sulfoxide Group (S=O)Oxidation, ReductionThiomorpholinone-1,1-dioxides, Thiomorpholinones

Intermediate in Complex Molecule Synthesis

The thiomorpholine ring is a recognized structural motif in various biologically active compounds. For example, thiomorpholine derivatives have been investigated for their hypolipidemic and antioxidant activities nih.gov. The synthesis of thiomorpholine itself is a key step in the production of pharmaceuticals like the antibiotic sutezolid nih.govacs.orgresearchgate.net. Thiomorpholin-3-one can be reduced to thiomorpholine, indicating its role as a valuable intermediate nih.govacs.orgresearchgate.net. By extension, this compound could serve as a precursor to chiral thiomorpholine derivatives, where the sulfoxide group could direct stereoselective transformations before its potential reduction or removal.

The synthesis of novel N-substituted thiomorpholine derivatives coupled with other heterocyclic rings, such as quinolines, has been shown to yield compounds with potent antimycobacterial activity nih.gov. This underscores the importance of the thiomorpholine scaffold as a building block in medicinal chemistry. This compound could be envisioned as a starting material for similar complex molecules, where the ketone and sulfoxide functionalities are strategically manipulated during the synthetic sequence.

Parent Compound Derived Complex Molecule/Application Key Transformation
Thiomorpholin-3-oneThiomorpholineReduction of the carbonyl group
ThiomorpholineSutezolid (antibiotic)N-functionalization and further elaboration
ThiomorpholineN-substituted quinoline derivativesCoupling with other heterocyclic systems

Applications in Organic Catalyst Development and Ligand Design

The development of catalysts and ligands is a cornerstone of modern organic synthesis. While there is no direct evidence of this compound being used in this context, its structure possesses features that are desirable for such applications. The presence of multiple heteroatoms (N, S, O) provides potential coordination sites for metal centers.

The chiral nature of the sulfoxide group is particularly noteworthy. Chiral sulfoxides have been successfully employed as ligands in asymmetric catalysis. It is conceivable that this compound or its derivatives could be developed into novel chiral ligands for a variety of metal-catalyzed asymmetric reactions. The rigidity of the six-membered ring combined with the stereochemistry at the sulfur atom could create a well-defined chiral environment around a coordinated metal.

Furthermore, the secondary amine can be functionalized with other ligating groups to create multidentate ligands. The synthesis of such ligands would allow for the fine-tuning of the electronic and steric properties of the resulting metal complexes, potentially leading to highly efficient and selective catalysts.

Structural Feature Potential Application in Catalysis/Ligand Design
Chiral SulfoxideChiral ligand for asymmetric catalysis
Multiple Heteroatoms (N, S, O)Coordination sites for metal centers
Modifiable N-H groupIntroduction of additional ligating functionalities to create multidentate ligands

Emerging Research Directions and Challenges

Development of Novel and Sustainable Synthetic Protocols for 3-Thiomorpholinone, 1-oxide

The synthesis of this compound, a chiral sulfoxide (B87167), is attracting considerable attention due to the importance of such structures in medicinal chemistry and asymmetric synthesis. Current research is geared towards developing environmentally benign and efficient protocols that adhere to the principles of green chemistry. mdpi.comrsc.org A primary strategy for the synthesis of this compound involves the selective oxidation of the parent thioether, 3-thiomorpholinone. A variety of oxidizing agents have been explored for the conversion of sulfides to sulfoxides, with a significant focus on hydrogen peroxide (H₂O₂) due to its low cost and the production of water as the only byproduct. researchgate.netorganic-chemistry.orgmdpi.comThe chemoselectivity of these oxidations can often be controlled by adjusting reaction conditions, such as temperature and the stoichiometry of the oxidant, to favor the formation of the sulfoxide over the sulfone. organic-chemistry.orgorganic-chemistry.org Recent advancements in sustainable synthesis have highlighted the use of photocatalysis and biocatalysis. mdpi.comFor instance, photochemical oxidation of sulfides to sulfoxides using molecular oxygen has been demonstrated as a mild and sustainable methodology. mdpi.comBiocatalytic approaches, employing enzymes such as styrene monooxygenase in combination with a selective reductase, offer a "one-pot, one-step" cascade reaction for producing enantiopure sulfoxides with high yields and excellent enantiomeric excess. nih.gov Below is a table summarizing various green oxidation methods applicable to the synthesis of this compound:

Oxidant/Catalyst SystemKey FeaturesSustainability Aspect
Hydrogen Peroxide (H₂O₂)Inexpensive, water as byproductEnvironmentally benign
H₂O₂ with TS-1 catalystHeterogeneous catalyst, reusableRecyclable catalyst
Molecular Oxygen with PhotocatalystMild conditionsUtilizes air as an oxidant
Biocatalytic Cascade (e.g., SMO/MsrA)High enantioselectivityEnzymatic, mild conditions
Urea-Hydrogen Peroxide (UHP)Stable, solid oxidantEasy to handle, efficient

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The sulfoxide group in this compound is a key functional handle that can be exploited for a variety of chemical transformations. A significant area of exploration is the Pummerer rearrangement, a classic reaction of sulfoxides that leads to the formation of α-acyloxy-thioethers. wikipedia.orgorganicreactions.orgThis reaction proceeds through a thial intermediate that can be trapped by various nucleophiles, offering a pathway to a diverse range of derivatives. wikipedia.orgVariations such as the interrupted Pummerer reaction further expand the synthetic utility of this transformation. researchgate.netresearchgate.net The reactivity of the lactam ring in conjunction with the sulfoxide is also of interest. The presence of the sulfoxide group can influence the reactivity of the adjacent methylene (B1212753) group and the amide functionality. Studies on related β-lactamido N-sulfonyl radicals have shown that these species can participate in allylation and addition reactions to electron-rich olefins, demonstrating an electrophilic character. acs.orgacs.orgThe reactivity of β-lactams is a well-studied area, and drawing parallels to the this compound system could unveil novel reaction pathways. nih.govkhanacademy.org Furthermore, the chiral nature of the sulfoxide offers opportunities for asymmetric synthesis. Chiral sulfoxides are valuable auxiliaries and have been used to direct the stereochemical outcome of various reactions, including nucleophilic additions and reductions. tandfonline.commedcraveonline.comThe development of methods to control the stereoselectivity of reactions involving this compound is a key research direction.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental chemistry is proving to be invaluable in understanding and predicting the behavior of molecules like this compound. Density Functional Theory (DFT) calculations are being increasingly employed to investigate molecular structures, reaction mechanisms, and electronic properties. mdpi.commdpi.com Computational studies can provide insights into the conformational preferences of the thiomorpholinone ring and the effect of the sulfoxide group on its geometry. For instance, theoretical evaluations of sulfur-based reactions can help in understanding the antioxidant properties of related compounds. mdpi.comDFT calculations can also be used to elucidate the mechanism of oxidation reactions, helping to rationalize the observed enantioselectivity in asymmetric synthesis. rsc.orgA QM/MM (Quantum Mechanics/Molecular Mechanics) approach can be used to model reactions in solution, providing a more accurate representation of the reaction environment. mdpi.com The integration of these computational models with experimental data allows for a more rational design of synthetic routes and catalysts. For example, by calculating the energy barriers for different reaction pathways, researchers can predict the most likely products and optimize reaction conditions to favor the desired outcome.

Challenges in Scalable Synthesis and Derivatization for Academic Applications

While the synthesis of this compound on a laboratory scale is achievable, scaling up the production for broader academic and potentially industrial applications presents several challenges. pharmafeatures.comtudublin.ierecipharm.com One of the primary concerns in large-scale oxidation reactions is safety. The use of strong oxidizing agents can lead to exothermic reactions that are difficult to control, posing a risk of fire or explosion. kenexis.comCareful control of reaction parameters such as temperature, pressure, and reactant concentration is crucial. kenexis.com Maintaining selectivity on a larger scale can also be challenging. Over-oxidation to the corresponding sulfone is a common side reaction in the synthesis of sulfoxides. organic-chemistry.orgorganic-chemistry.orgThe choice of oxidant and catalyst, as well as the reaction conditions, must be carefully optimized to maximize the yield of the desired sulfoxide.

The purification of the final product can also become more complex at a larger scale. The removal of byproducts and unreacted starting materials may require more sophisticated separation techniques. Furthermore, the cost and availability of starting materials and reagents become significant factors in the economic viability of a large-scale synthesis. pharmafeatures.com The derivatization of this compound for various academic applications also faces hurdles. The reactivity of the molecule may lead to unexpected side reactions, and protecting group strategies may be necessary to achieve the desired transformations. The development of robust and high-yielding derivatization protocols is an ongoing area of research.

Q & A

Q. What are the established synthetic routes for 3-thiomorpholinone, 1-oxide, and how can reaction conditions be optimized for purity?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, tetrachloromonospirocyclotriphosphazenes (1) can react with diamines (3–5) in tetrahydrofuran (THF) at room temperature, with triethylamine (Et3_3N) as a base to neutralize HCl byproducts . Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography. Key optimization parameters include:

  • Solvent choice : THF is preferred for its polarity and ability to dissolve phosphazene intermediates.
  • Reaction duration : Extended reaction times (e.g., 3 days) ensure completion.
  • Byproduct removal : Filtration of triethylammonium chloride salt before solvent evaporation improves yield.

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • X-ray crystallography : Resolves molecular geometry and confirms stereochemistry (Supplementary Information in ).
  • Chromatography : Column chromatography isolates pure dispirophosphazenes, while TLC monitors reaction progress .
  • Spectroscopy : UV-Vis and CD spectra (e.g., for 3-phospholene derivatives) provide insights into electronic transitions and chirality .

Q. How should researchers handle safety and stability concerns during synthesis?

3-Thiomorpholinone derivatives may pose hazards such as flammability (GHS Category 4, H227) and skin corrosion (Category 1A–1C, H314) . Mitigation strategies include:

  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF).
  • Personal protective equipment (PPE) : Acid-resistant gloves and lab coats.
  • Storage : Inert atmosphere storage to prevent oxidation.

Advanced Research Questions

Q. How can enantiomeric resolution of 3-thiomorpholinone derivatives be achieved, and what computational methods validate chiral configurations?

Enantiomers of structurally similar compounds (e.g., 1-n-butyl-3-methyl-3-phospholene 1-oxide) are resolved using TADDOL derivatives as chiral auxiliaries . Validation methods include:

  • Circular Dichroism (CD) : Correlates spectral data with absolute configurations.
  • Density Functional Theory (DFT) : Quantum calculations (PBE0 functional, 6-311++G basis set) predict CD spectra and confirm stereochemistry .

Q. What mechanisms explain the reactivity of 3-thiomorpholinone derivatives with thiol-containing biomolecules?

Studies on analogous compounds (e.g., 3H-1,2-benzodithiol-3-one 1-oxide) reveal nucleophilic thiol attack at the sulfoxide group, forming disulfide bonds or ring-opened products. Kinetic analysis via HPLC or mass spectrometry can track intermediate formation .

Q. How do structural modifications (e.g., alkyl chain length) affect the physicochemical properties of 3-thiomorpholinone derivatives?

For derivatives like 3-hexylthiolane 1-oxide:

  • Boiling point : Increases with alkyl chain length (e.g., 325.1°C for hexyl derivatives) due to van der Waals interactions.
  • Density : Correlates with molecular packing (e.g., 1.01 g/cm3^3 for C10_{10}H20_{20}OS) .
    Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify thermal stability.

Q. What strategies address contradictory data in reaction yields or spectroscopic results?

  • Reproducibility checks : Ensure consistent solvent drying and stoichiometry.
  • Cross-validation : Combine NMR, X-ray, and computational data to resolve ambiguities (e.g., overlapping peaks in 1^1H NMR).
  • Error analysis : Quantify impurities via HPLC-MS and adjust purification protocols .

Methodological Resources

  • Stereochemical analysis : Use CD spectra paired with DFT for chiral validation .
  • Reaction monitoring : TLC with iodine staining or UV visualization .
  • Safety protocols : Adhere to GHS guidelines for flammable/corrosive substances .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.